Acide 11H-perfluoroundécanoïque

Vue d'ensemble

Description

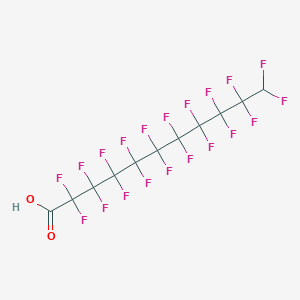

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid (IFUDA) is a fluorinated fatty acid that is a derivative of the naturally occurring fatty acid, palmitic acid. IFUDA has been used in a variety of scientific research applications, including as a model substrate in enzyme studies and as an inhibitor of protein kinases. The unique properties of IFUDA, such as its high solubility in both organic and aqueous solvents, make it an ideal choice for a variety of research applications.

Applications De Recherche Scientifique

Assainissement environnemental

Acide 11H-perfluoroundécanoïque : est utilisé en sciences de l'environnement pour étudier l'adsorption et la dégradation des composés perfluorés. Il sert de composé modèle pour comprendre le comportement des substances perfluoroalkyliques (PFAS) dans l'environnement . Les liaisons carbone-fluorine fortes des PFAS les rendent résistantes aux processus de dégradation naturelle, ce qui conduit à une bioaccumulation et à une persistance environnementale. La recherche impliquant l'This compound peut aider à développer des stratégies d'assainissement efficaces, telles que des procédés d'oxydation avancés ou des techniques d'adsorption, pour éliminer ces contaminants de l'eau et du sol.

Chimie analytique

En chimie analytique, l'This compound est utilisé comme étalon interne lors de la quantification d'autres composés perfluorés dans divers échantillons . Sa structure et ses propriétés uniques permettent une calibration précise en analyse par spectrométrie de masse, garantissant une mesure précise des polluants environnementaux et aidant à l'étude de leur distribution et de leur impact.

Protéomique

This compound : est également un produit de spécialité dans les applications de recherche en protéomique . Sa capacité à interagir avec les protéines et autres biomolécules sans se dégrader en fait un outil utile pour étudier les structures, les fonctions et les interactions des protéines. Cela peut conduire à des informations sur les mécanismes des maladies et le développement de nouvelles stratégies thérapeutiques.

Mécanisme D'action

Target of Action

11H-Perfluoroundecanoic acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid or 11H-Eicosafluoroundecanoic acid, is an orally active inducer of oxidative stress and DNA damage . It primarily targets the respiratory system .

Mode of Action

This compound interacts with its targets by inducing oxidative stress and DNA damage . It exhibits genotoxicity and reproductive toxicity in Swiss mice .

Biochemical Pathways

It is known to induce oxidative stress, which can lead to dna damage . This can disrupt normal cellular processes and lead to genotoxicity and reproductive toxicity .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. Its impact on bioavailability is currently unknown.

Result of Action

The primary result of 11H-Perfluoroundecanoic acid’s action is the induction of oxidative stress and DNA damage . This can lead to genotoxicity, which is the damaging effect on a cell’s genetic material affecting its integrity. It also exhibits reproductive toxicity in Swiss mice , indicating that it can negatively affect reproductive health.

Action Environment

The action, efficacy, and stability of 11H-Perfluoroundecanoic acid can be influenced by various environmental factors. For instance, it is utilized as a processing aid in the manufacture of fluoropolymer for its thermal and pressure stability . It has both water-repellent and oil-repellent groups and hydrophilic groups on the same molecule , suggesting that its action can be influenced by the presence of water, oil, and other substances in the environment.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F20O2/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33/h1H,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYNPHSPRPZSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC9F18COOH, C11H2F20O2 | |

| Record name | Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061954 | |

| Record name | 11-H-Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | 11-Eicosafluoroundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1765-48-6 | |

| Record name | ω-Hydroperfluoroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Eicosafluoroundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-H-Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.